
Ruthenium(II)2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ruthenium(II) 2,2,2-trifluoroacetate is a coordination compound that features ruthenium in the +2 oxidation state, coordinated with 2,2,2-trifluoroacetate ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ruthenium(II) 2,2,2-trifluoroacetate typically involves the reaction of ruthenium trichloride with silver trifluoroacetate in ethanol under reflux conditions. The reaction mixture is then cooled, filtered, and the filtrate is evaporated to dryness. The residue is dissolved in ethanol and filtered again. The addition of pyridine or other monodentate ligands to the filtrate, followed by reflux, yields the desired compound .
Industrial Production Methods: While specific industrial production methods for Ruthenium(II) 2,2,2-trifluoroacetate are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ruthenium(II) 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states or even to metallic ruthenium.
Substitution: The trifluoroacetate ligands can be substituted with other ligands such as phosphines, amines, or other carboxylates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are typically used.
Substitution: Ligand exchange reactions often involve the use of excess ligands and may require heating or the presence of a catalyst.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ruthenium(III) or ruthenium(IV) complexes, while substitution reactions can produce a variety of ruthenium complexes with different ligands .
Scientific Research Applications
Ruthenium(II) 2,2,2-trifluoroacetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ruthenium(II) 2,2,2-trifluoroacetate involves its ability to coordinate with various ligands and participate in redox reactions. In biological systems, ruthenium complexes can bind to DNA, disrupting its function and leading to cell death. The specific pathways and molecular targets depend on the nature of the ligands and the cellular environment .
Comparison with Similar Compounds
Tris(2,2’-bipyridyl)ruthenium(II) complex: Known for its use in electrochemiluminescence and dye-sensitized solar cells.
Ruthenium(II) 2,2’-bipyridyl complexes: Used in dye-sensitized solar cells and as catalysts in organic synthesis.
Uniqueness: Ruthenium(II) 2,2,2-trifluoroacetate is unique due to its trifluoroacetate ligands, which impart distinct electronic and steric properties. These properties can enhance its catalytic activity and stability compared to other ruthenium complexes .
Properties
Molecular Formula |
C8F12O8Ru2 |
|---|---|
Molecular Weight |
654.2 g/mol |
IUPAC Name |
ruthenium(2+);2,2,2-trifluoroacetate |
InChI |
InChI=1S/4C2HF3O2.2Ru/c4*3-2(4,5)1(6)7;;/h4*(H,6,7);;/q;;;;2*+2/p-4 |
InChI Key |
MHAQQNVZDHILOD-UHFFFAOYSA-J |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Ru+2].[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


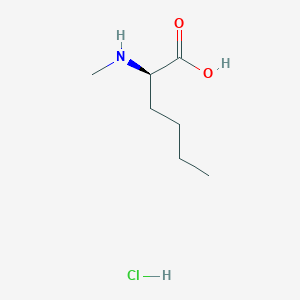
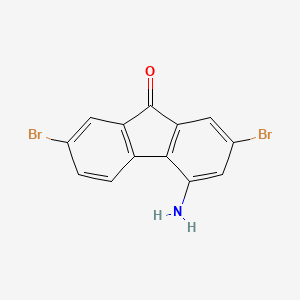
![5-Butyl-8,8,9-trimethylbenzo[de]pyrrolo[2,3-g]isoquinoline-4,6(5H,8H)-dione](/img/structure/B13140754.png)
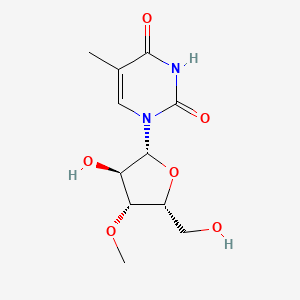
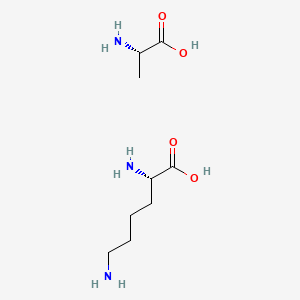
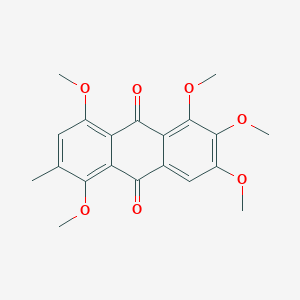


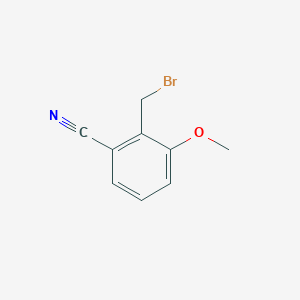
![[(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13140788.png)


![Boronic acid, [2-[[(9-anthracenylmethyl)methylamino]methyl]phenyl]-](/img/structure/B13140803.png)
![Bicyclo[2.1.1]hexan-5-ol](/img/structure/B13140811.png)
